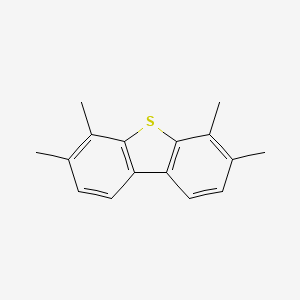

Dibenzothiophene, 3,4,6,7-tetramethyl-

Description

Contextual Significance of Dibenzothiophene (B1670422) Derivatives in Contemporary Organic Chemistry

Dibenzothiophene (DBT), a sulfur-containing heterocyclic compound composed of two benzene (B151609) rings fused to a central thiophene (B33073) ring, serves as a foundational structure for a vast array of derivatives. wikipedia.org These derivatives are not merely academic curiosities; they are integral to various fields of study. In environmental science, for instance, alkylated dibenzothiophenes are significant biomarkers used to determine the thermal maturity and migration pathways of crude oils and to identify sources of petroleum pollution. researchgate.netresearchgate.net The distribution and relative abundance of different methylated isomers can provide valuable geochemical information.

From a synthetic perspective, the dibenzothiophene scaffold presents interesting challenges and opportunities. The reactivity of the dibenzothiophene core can be tuned by the introduction of various substituents, influencing its electronic properties and enabling the construction of more complex molecules. wikipedia.org This has led to the development of new synthetic methodologies, including palladium-catalyzed cross-coupling reactions, for creating functionalized dibenzothiophene derivatives. rsc.org

Furthermore, the inherent properties of the dibenzothiophene unit, such as its planar structure and electron-rich nature, make it an attractive component for advanced materials. sci-hub.se Dibenzothiophene derivatives have been investigated as organic semiconductors for applications in organic field-effect transistors (OFETs) and as host materials in organic light-emitting diodes (OLEDs), where their stability and charge transport characteristics are highly valued. rsc.orgscirp.org

Distinctive Research Focus on 3,4,6,7-Tetramethyl-Dibenzothiophene within Polycyclic Aromatic Sulfur Heterocycles

Within the broad class of PASHs, "Dibenzothiophene, 3,4,6,7-tetramethyl-" (CAS Number: 3919-67-3) represents a specific and noteworthy isomer. The strategic placement of four methyl groups on the dibenzothiophene core significantly influences its molecular properties and, consequently, its research applications.

The primary research focus on 3,4,6,7-tetramethyl-dibenzothiophene has been in the realm of geochemistry. Like other methylated dibenzothiophenes, its presence and concentration in geological samples such as crude oil, coal, and sediment extracts are analyzed to understand the thermal history of the source rock. researchgate.net Analytical methods, often involving gas chromatography coupled with mass spectrometry (GC-MS), are employed to separate and identify various isomers, including the tetramethylated derivatives. acs.org

While detailed, dedicated studies exclusively on the synthesis and application of 3,4,6,7-tetramethyl-dibenzothiophene in materials science are not as prevalent as for the parent dibenzothiophene, its fundamental properties suggest potential in this area. The methyl groups can enhance solubility in organic solvents, which is a crucial factor for solution-processable organic electronic devices. sci-hub.se Moreover, the electron-donating nature of the methyl groups can modulate the HOMO and LUMO energy levels of the dibenzothiophene core, thereby tuning its electronic and optical properties for potential use in organic semiconductors. scirp.org

The following table provides a summary of the key properties of "Dibenzothiophene, 3,4,6,7-tetramethyl-".

| Property | Value |

| Molecular Formula | C₁₆H₁₆S |

| Molecular Weight | 240.36 g/mol |

| CAS Number | 3919-67-3 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

3919-67-3 |

|---|---|

Molecular Formula |

C16H16S |

Molecular Weight |

240.4 g/mol |

IUPAC Name |

3,4,6,7-tetramethyldibenzothiophene |

InChI |

InChI=1S/C16H16S/c1-9-5-7-13-14-8-6-10(2)12(4)16(14)17-15(13)11(9)3/h5-8H,1-4H3 |

InChI Key |

GLMYQFGQINDUGT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)C3=C(S2)C(=C(C=C3)C)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 3,4,6,7 Tetramethyl Dibenzothiophene and Analogues

Direct Methylation Approaches

Direct methylation of an existing dibenzothiophene (B1670422) core represents the most straightforward conceptual approach. However, controlling the position and number of added methyl groups presents significant synthetic hurdles.

The direct methylation of the parent dibenzothiophene molecule to achieve the 3,4,6,7-tetramethyl substitution pattern is not a commonly reported high-yield procedure. This is primarily due to the difficulty in controlling the regioselectivity of the reaction. DNA methylation, an enzymatic process involving the addition of a methyl group, is a crucial epigenetic control mechanism in plants and other organisms. mdpi.com While not a synthetic laboratory method for this specific compound, it highlights nature's precision in methylation. mdpi.com In a laboratory setting, methylation reactions typically rely on electrophilic substitution, where the inherent electronic properties of the dibenzothiophene ring direct incoming substituents. The sulfur atom influences the electron density of the aromatic rings, but achieving the specific 3,4,6,7-pattern among other possible isomers is challenging.

The Friedel-Crafts reaction, a cornerstone of aromatic chemistry developed in 1877, is a primary method for attaching alkyl groups to an aromatic ring using an alkyl halide and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). mdpi.comrsc.org When applied to dibenzothiophene, Friedel-Crafts alkylation is possible, but it comes with several well-documented challenges.

The dibenzothiophene system is electron-rich and undergoes electrophilic aromatic substitution. wikipedia.org However, the reaction is prone to polyalkylation, where more than one methyl group is added. Furthermore, the directing effects of the sulfur heteroatom and the existing alkyl groups on the ring can lead to a mixture of isomers rather than the desired 3,4,6,7-tetramethyl product exclusively. The use of various catalysts like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) has been explored for Friedel-Crafts alkylations on heteroarenes like indoles, furans, and thiophenes, sometimes offering better control. tandfonline.com

A general representation of this challenge is the reaction of dibenzothiophene with a methylating agent under Friedel-Crafts conditions.

The primary difficulty lies in selectively forming the 3,4,6,7-isomer over other possibilities like the 2,8- or 4,6-dimethyl derivatives. Research into the Friedel-Crafts-type alkylation of related heterocycles like N-methylpyrrole has shown that changing the stoichiometry of the Lewis acid catalyst can shift the reaction pathway, suggesting a potential avenue for optimizing such reactions. mdpi.com

Table 1: General Conditions for Friedel-Crafts Alkylation of Aromatic Compounds

| Parameter | Condition | Purpose |

| Substrate | Dibenzothiophene | The aromatic core to be alkylated. |

| Alkylating Agent | Methyl Halide (e.g., CH₃Cl) | Source of the methyl group. |

| Catalyst | Lewis Acid (e.g., AlCl₃, FeCl₃) | Activates the alkylating agent. |

| Solvent | Inert Solvent (e.g., CS₂, Nitrobenzene) | To dissolve reactants. |

| Temperature | Varies (often 0°C to 100°C) | To control reaction rate and selectivity. |

Multi-Step and Advanced Synthetic Pathways

To overcome the regioselectivity issues of direct methylation, chemists often turn to multi-step syntheses. These pathways construct the desired molecule from simpler, pre-functionalized building blocks, allowing for precise placement of the methyl groups.

This strategy involves synthesizing a substituted precursor, typically a diaryl sulfide (B99878) or diaryl sulfone, which is then cyclized to form the central thiophene (B33073) ring. This approach offers superior control over the final substitution pattern.

One classic method is the Pschorr cyclization , which involves the intramolecular substitution of an aromatic ring by an aryl radical generated from a diazonium salt, often catalyzed by copper. organic-chemistry.orgwikipedia.orgthieme.de A hypothetical route to 3,4,6,7-tetramethyl-dibenzothiophene using this method would start with the synthesis of an appropriately substituted 2-amino-2'-mercaptobiphenyl derivative, which is then diazotized and cyclized.

Another relevant method is the Graebe-Ullmann reaction , used to synthesize carbazoles and related compounds like γ-carbolines through the thermal or microwave-assisted decomposition of 1,2,3-triazoles. researchgate.netyoutube.com This reaction could be adapted for sulfur heterocycles.

A plausible synthetic sequence could involve an Ullmann condensation to create a diaryl sulfide from two different, appropriately methylated, aromatic precursors (e.g., a substituted thiophenol and an aryl halide). organic-chemistry.orgresearchgate.netbyjus.com The resulting diaryl sulfide can then be cyclized. For instance, the cyclization of diaryl sulfones via a Hughes-Ullmann dearylating cyclization provides a route to the dibenzothiophene core.

Modern synthetic chemistry has embraced electrochemical methods as a powerful tool. Electrochemical synthesis can often proceed under mild conditions and avoid the use of harsh chemical reagents. thieme-connect.com For dibenzothiophene systems, electrochemical methods have been developed that involve an intramolecular C-S cyclization. thieme-connect.com

In a typical setup, a bis(biaryl) disulfide is electrochemically oxidized, often using a halogen mediator like tetrabutylammonium (B224687) bromide (Bu₄NBr), to trigger the cyclization and formation of the dibenzothiophene ring. thieme-connect.com While this method has been demonstrated for various substituted dibenzothiophenes, its application to produce the 3,4,6,7-tetramethyl derivative would depend on the successful synthesis of the corresponding starting material, bis(3,3',4,4'-tetramethylbiphenyl-2,2'-diyl) disulfide.

Table 2: Example of Electrochemical Synthesis Conditions for Dibenzothiophenes

| Parameter | Condition | Reference |

| Starting Material | Bis(biaryl) disulfide | thieme-connect.com |

| Electrolyte/Mediator | Bu₄NBr, LiClO₄ | thieme-connect.com |

| Solvent | CH₃NO₂ | thieme-connect.com |

| Electrodes | Platinum (Pt) | thieme-connect.com |

| Temperature | 100 °C | thieme-connect.com |

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis. The Suzuki-Miyaura coupling , which couples an organoboron compound with an organohalide, is particularly useful for creating the carbon-carbon bond between the two aryl rings of a biphenyl (B1667301) precursor.

A robust strategy for synthesizing 3,4,6,7-tetramethyl-dibenzothiophene would involve:

Synthesizing a 2-bromo-3,4-dimethyl-thiophenol or a related sulfur-containing building block.

Synthesizing a 2-bromo-3,4-dimethylphenylboronic acid.

Coupling these two fragments using a Suzuki-Miyaura reaction to form the key 2-mercapto-3,3',4,4'-tetramethylbiphenyl intermediate.

Performing an intramolecular cyclization (e.g., oxidative C-S bond formation) to close the thiophene ring and yield the final product.

This multi-step approach, while longer, provides unambiguous control over the placement of the methyl groups, avoiding the isomeric mixtures common in direct alkylation methods. An efficient method for preparing dibenzothiophene S-oxides utilizes a Suzuki–Miyaura cross-coupling of 2-bromoaryl sulfinate esters with arylboronic acids, followed by an electrophilic cyclization. rsc.org

Microwave-Assisted Synthetic Procedures for Enhanced Reaction Kinetics

Microwave-assisted synthesis has emerged as a powerful technique for accelerating a wide range of organic reactions, including those for the preparation of sulfur-containing heterocycles like dibenzothiophene. frontiersin.orgsemanticscholar.org This method utilizes microwave radiation to heat reactions directly and efficiently, leading to a significant reduction in reaction times, often from hours to minutes, and frequently resulting in higher product yields and selectivity compared to conventional heating methods. frontiersin.orgchemrxiv.org The heating occurs through the interaction of microwaves with the polar molecules (dipolar polarization) or ions (ionic conduction) in the reaction mixture, resulting in rapid and uniform temperature changes. chemrxiv.orgnih.gov

The application of microwave irradiation is particularly beneficial for metal-catalyzed cross-coupling reactions, which are instrumental in synthesizing substituted thiophenes and their fused-ring analogues. For instance, the palladium-catalyzed C-H arylation of thiophenes with aryl halides can be significantly promoted by microwave heating. frontiersin.org This approach avoids the pre-functionalization often required in traditional cross-coupling reactions. Similarly, the Stille coupling, used to form polythiophenes, demonstrates enhanced performance under microwave conditions, yielding polymers with higher molecular weights and lower polydispersity in a fraction of the time required by conventional heating. researchgate.net

Research has shown that for reactions like the Biginelli reaction to form dihydropyrimidinones, microwave irradiation can increase yields dramatically—from 15-25% with conventional heating to 89-98% under microwave conditions, with reaction times as short as 10-20 minutes. chemrxiv.org This enhancement is attributed to the rapid generation of "hot spots" within the reaction medium, providing sufficient energy to overcome activation barriers and drive the reaction forward efficiently. semanticscholar.org

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating in Heterocyclic Synthesis

| Reaction Type | Substrates | Catalyst/Conditions (Microwave) | Yield (MW) | Time (MW) | Yield (Conv.) | Reference |

| Direct Arylation | Thiophene, 1-bromo-4-nitrobenzene | Pd/CβCAT, GVL, N₂, 1 MPa | High | 2 h | Much lower | frontiersin.org |

| Stille Coupling | 5,5'-dibromo-4,4'-dioctyl-2,2'-bithiophene, 2,5-bis(trimethylstannyl)thiophene | Pd catalyst | Higher MWt Polymer | 10 min | Lower MWt Polymer | researchgate.net |

| Biginelli Reaction | 4-nitrobenzaldehyde, ethylacetoacetate, urea | Acid-functionalized polymer, solvent-free, 80°C | 98% | 10 min | Low | chemrxiv.org |

Domino Reaction Sequences for Complex Dibenzothiophene Derivatives

Domino reactions, also known as tandem or cascade reactions, are highly efficient synthetic strategies where multiple bond-forming events occur sequentially in a single pot under the same reaction conditions. iupac.org This approach is prized for its atom and step economy, minimizing purification steps and the use of reagents and solvents, thereby aligning with the principles of green chemistry. These reactions are particularly powerful for the rapid assembly of complex heterocyclic scaffolds from simple starting materials. iupac.orgnih.gov

A notable example relevant to dibenzothiophene synthesis is a one-pot, three-step domino process to produce 4-substituted dibenzothiophene derivatives from dibenzothiophene-5-oxide (DBTO). rsc.org This sequence involves:

Directed C-H Metalation/Boration: The sulfoxide (B87167) group directs ortho-lithiation at the C4 position. This organolithium intermediate then reacts with bis(pinacolato)diboron (B136004) (B₂pin₂) to form a boronate ester.

B₂pin₂-Mediated Reduction: The proximate diboron (B99234) reagent also reduces the sulfoxide group back to the sulfide, regenerating the dibenzothiophene core and yielding a 4-borylated dibenzothiophene (TD4B) intermediate.

Suzuki Coupling: Without isolation of the intermediate, a palladium catalyst and an aryl halide are introduced to the reaction mixture, initiating a Suzuki cross-coupling reaction to furnish the final 4-aryl-dibenzothiophene derivative. rsc.org

This methodology streamlines the synthesis of complex dibenzothiophene-based biaryls, which would otherwise require multiple separate reaction and purification steps. rsc.org The scope of the reaction has been demonstrated with various aryl halides, including those bearing both electron-withdrawing and electron-donating groups.

Table 2: Synthesis of 4-Aryl Dibenzothiophenes via One-Pot Domino Reaction

| Aryl Halide | Product Yield | Reference |

| 1-bromo-4-nitrobenzene | 76% | rsc.org |

| 4-bromobenzaldehyde | 61% | rsc.org |

| 1-(4-bromophenyl)ethan-1-one | 35% | rsc.org |

| 1-bromo-4-methoxybenzene | 65% | rsc.org |

| 2-bromopyridine | 51% | rsc.org |

Preparation of Halogenated Dibenzothiophene Intermediates

Halogenated dibenzothiophenes are critical intermediates in the synthesis of more complex derivatives. The halogen atoms serve as versatile synthetic handles for introducing a wide array of functional groups via cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. rsc.orgnih.gov

The direct halogenation of the dibenzothiophene core can be challenging due to the potential for multiple substitutions and lack of regioselectivity. However, specific methodologies have been developed to install halogen atoms at desired positions. For instance, 4,6-disubstituted dibenzothiophenes can be prepared through a dilithiation of dibenzothiophene using n-butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine (tmeda), followed by quenching with an electrophile. To synthesize 4,6-dibromodibenzothiophene, a two-step process is employed where dibenzothiophene is first converted to 4,6-bis(trimethylsilyl)dibenzothiophene, which is then treated with bromine to replace the silyl (B83357) groups with bromine atoms. rsc.org

Other halogenated isomers can also be prepared. An improved synthesis for 2,8-dibromodibenzothiophene (B47624) has been developed, and the synthesis of 2,7-dibromo nih.govbenzothieno[3,2-b] nih.govbenzothiophene (B83047) is also well-established. rsc.orgnih.gov Furthermore, patent literature describes methods for halogenating dibenzothiophene sulfoxide, which can then be reduced to the corresponding halogenated dibenzothiophene. For example, 3-bromodibenzothiophene (B2736119) sulfoxide can be prepared by reacting dibenzothiophene sulfoxide with bromine in acetic acid, and 11-iododibenzo[a,c]thiophene sulfoxide can be obtained using N-iodosuccinimide. google.com

Table 3: Selected Synthetic Methods for Halogenated Dibenzothiophenes

| Product | Starting Material | Reagents | Solvent | Yield | Reference |

| 4,6-Dibromodibenzothiophene | 4,6-Bis(trimethylsilyl)dibenzothiophene | Bromine (Br₂) | Carbon tetrachloride | - | rsc.org |

| 3-Bromodibenzothiophene sulfoxide | Dibenzothiophene sulfoxide | Bromine (Br₂), Iron powder | Acetic acid | 92.1% | google.com |

| 11-Iododibenzo[a,c]thiophene sulfoxide | Dibenzo[a,c]thiophene sulfoxide | N-Iodosuccinimide (NIS) | Tetrahydrofuran | 84.5% | google.com |

| 2-Chlorodibenzothiophene sulfoxide | Dibenzothiophene sulfoxide | N-Chlorosuccinimide (NCS) | Acetonitrile | 92.5% | google.com |

| 2,7-Dibromo nih.govbenzothieno[3,2-b] nih.govbenzothiophene | nih.govBenzothieno[3,2-b] nih.govbenzothiophene | N-Bromosuccinimide (NBS) | DMF | - | nih.gov |

Chemical Reactivity and Mechanistic Investigations of Tetramethyl Dibenzothiophenes

Electrophilic Aromatic Substitution Reactions on Methyl-Substituted Dibenzothiophene (B1670422) Rings

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, including dibenzothiophene. chemicalbook.com The regioselectivity of these reactions is dictated by the electronic properties of the heterocyclic core and the nature and position of any substituents. In dibenzothiophene, electrophilic attack generally occurs at the 2 and 8 positions, which are para to the sulfur atom and are the most electron-rich. chemicalbook.com

The introduction of four methyl groups at the 3, 4, 6, and 7 positions, as in 3,4,6,7-tetramethyl-dibenzothiophene, significantly alters the reactivity and selectivity of EAS reactions. Methyl groups are electron-donating through an inductive effect, which activates the aromatic rings towards electrophilic attack. rsc.org This increased electron density makes the substituted rings more nucleophilic and thus more reactive than the parent dibenzothiophene.

The positions of the methyl groups in 3,4,6,7-tetramethyl-dibenzothiophene direct incoming electrophiles. The 1, 2, 8, and 9 positions are ortho and para to the existing methyl substituents, making them the most likely sites for electrophilic attack. However, steric hindrance from the adjacent methyl groups at positions 3, 4, 6, and 7 can influence the final product distribution. For instance, attack at the 2 and 8 positions would be sterically less hindered compared to the 1 and 9 positions, which are flanked by two methyl groups. Therefore, electrophilic substitution on 3,4,6,7-tetramethyl-dibenzothiophene is expected to yield primarily 2- and/or 8-substituted products. Studies on related polymethylated dibenzothiophenes have shown that the substitution pattern is a delicate balance between electronic activation and steric hindrance.

Oxidation and Reduction Processes of the Dibenzothiophene Sulfur Atom and Aromatic Rings

Formation Pathways of Sulfoxides and Sulfones

The sulfur atom in dibenzothiophene and its derivatives can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. wikipedia.org This oxidation is a key step in oxidative desulfurization (ODS) processes, which represent an alternative to traditional hydrodesulfurization. nih.gov A variety of oxidizing agents can be employed for this transformation, including hydrogen peroxide, peroxy acids, and ferrate(VI). nih.govrsc.org

The oxidation of 3,4,6,7-tetramethyl-dibenzothiophene would proceed in a stepwise manner. The initial oxidation would yield 3,4,6,7-tetramethyl-dibenzothiophene-5-oxide (the sulfoxide). Further oxidation under similar or more forcing conditions would lead to the formation of 3,4,6,7-tetramethyl-dibenzothiophene-5,5-dioxide (the sulfone). nih.gov

The reaction pathway involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent. The presence of four electron-donating methyl groups on the aromatic rings of 3,4,6,7-tetramethyl-dibenzothiophene increases the electron density on the sulfur atom, making it more nucleophilic and thus more susceptible to oxidation compared to the unsubstituted dibenzothiophene. However, steric hindrance around the sulfur atom due to the methyl groups at the 4 and 6 positions could potentially slow down the rate of oxidation, a phenomenon observed in studies with 4,6-dimethyldibenzothiophene (B75733). elsevierpure.comresearchgate.net

Below is a table summarizing the oxidation products of dibenzothiophene derivatives.

| Starting Material | Oxidizing Agent | Product(s) | Reference(s) |

| Dibenzothiophene | Ferrate(VI) | Dibenzothiophene sulfone | nih.gov |

| Dibenzothiophene | Hydrogen Peroxide / Metal-sulfophthalocyanine | Dibenzothiophene sulfone, Biphenylsultone | rsc.org |

| 4,6-Dimethyldibenzothiophene | Ferrate(VI) | 4,6-Dimethyldibenzothiophene sulfone | nih.gov |

Reductive Transformations to Thiol and Other Sulfur Species

The reduction of the dibenzothiophene core, particularly the sulfone derivative, can lead to the formation of thiols and other reduced sulfur species. The reduction of sulfones to sulfides is a well-established transformation in organic synthesis. acs.org For 3,4,6,7-tetramethyl-dibenzothiophene-5,5-dioxide, reduction would regenerate the parent tetramethyl-dibenzothiophene.

More extensive reduction can lead to the cleavage of the C-S bonds, resulting in the formation of a biphenyl (B1667301) derivative and a sulfur-containing species. For instance, reduction with strong reducing agents like lithium metal can cleave one of the C-S bonds. wikipedia.org

Ring-Opening and Addition Reactions of the Dibenzothiophene Core

While aromatic systems like dibenzothiophene are generally resistant to addition reactions due to the stability of the aromatic sextet, under certain conditions, ring-opening and addition reactions can occur. For instance, the oxidation of dibenzothiophene with specific catalytic systems can lead to ring-opened products like 2-(2′-hydroxybiphenyl)sulfonate. rsc.org

The thermal decomposition of dibenzothiophene sulfones can also lead to ring-opened products through the elimination of sulfur dioxide. acs.org This process is relevant in the context of recovering hydrocarbons from the sulfones generated during oxidative desulfurization.

While specific data for 3,4,6,7-tetramethyl-dibenzothiophene is scarce, it can be inferred that its sulfone derivative would likely undergo similar thermal decomposition to yield a tetramethyl-substituted biphenyl derivative. The presence of the methyl groups might influence the temperature and efficiency of this decomposition.

Influence of Methyl Substituents on Reaction Selectivity and Kinetics

The four methyl groups in 3,4,6,7-tetramethyl-dibenzothiophene exert a significant influence on both the selectivity and kinetics of its reactions.

Electronic Effects: The electron-donating nature of the methyl groups increases the electron density of the aromatic rings and the sulfur atom. This has several consequences:

Increased Reactivity in Electrophilic Aromatic Substitution: The molecule is more susceptible to attack by electrophiles compared to unsubstituted dibenzothiophene.

Enhanced Nucleophilicity of Sulfur: The sulfur atom is more readily oxidized.

Directing Effects: The methyl groups direct incoming electrophiles to the ortho and para positions (1, 2, 8, and 9 positions).

Steric Effects: The steric bulk of the methyl groups, particularly those at the 4 and 6 positions adjacent to the sulfur atom, can hinder the approach of reactants. This can:

Influence Regioselectivity: Steric hindrance can favor attack at less crowded positions. For example, in electrophilic substitution, attack at the 2 and 8 positions might be favored over the more sterically encumbered 1 and 9 positions.

Decrease Reaction Rates: The steric shielding of the sulfur atom can slow down reactions involving this atom, such as oxidation or coordination to a catalyst surface. This is a well-documented phenomenon in the hydrodesulfurization of alkylated dibenzothiophenes, where 4,6-disubstituted derivatives are notoriously less reactive. elsevierpure.com

Investigations into Intramolecular Rearrangements and Cyclizations

Intramolecular reactions of dibenzothiophene derivatives can lead to the formation of novel polycyclic aromatic systems. For instance, acid-mediated intramolecular cyclization of biaryl methyl sulfoxides has been shown to be an efficient method for the synthesis of unsymmetrical dibenzothiophenes. acs.org

While there is no specific literature on the intramolecular rearrangements of 3,4,6,7-tetramethyl-dibenzothiophene itself, the principles of such reactions can be applied. For example, if a suitable functional group were introduced onto one of the methyl groups or the aromatic ring, it could potentially undergo an intramolecular cyclization to form a new ring fused to the dibenzothiophene core. The regiochemistry of such a cyclization would be influenced by the positions of the existing methyl groups.

Furthermore, photochemical reactions can sometimes induce rearrangements in aromatic systems. However, specific studies on the photochemical behavior of 3,4,6,7-tetramethyl-dibenzothiophene are not available in the current literature.

Free Radical and Nucleophilic Substitution Mechanisms in Dibenzothiophene Systems

Comprehensive searches for specific experimental or theoretical studies on the free radical and nucleophilic substitution mechanisms of Dibenzothiophene, 3,4,6,7-tetramethyl- did not yield dedicated research findings. The available scientific literature primarily focuses on the parent compound, dibenzothiophene, or other alkyl-substituted isomers, such as 4,6-dimethyldibenzothiophene. Therefore, a detailed mechanistic discussion and data tables specifically for the 3,4,6,7-tetramethyl isomer cannot be provided at this time.

The reactivity of dibenzothiophene systems is generally influenced by the position and nature of substituents on the aromatic rings. In principle, the tetramethyl substitution pattern of the target molecule would be expected to influence its reactivity in both free radical and nucleophilic substitution reactions compared to the unsubstituted parent compound. The methyl groups are electron-donating, which would increase the electron density of the aromatic system and likely affect the regioselectivity and rates of these reactions.

However, without specific studies on Dibenzothiophene, 3,4,6,7-tetramethyl- , any detailed discussion on its reaction mechanisms would be speculative. Research on related compounds indicates that the steric hindrance from multiple alkyl groups can play a significant role in directing the approach of radicals or nucleophiles. For example, in other alkylated dibenzothiophenes, substitution reactions are often directed to the less sterically hindered positions.

Future experimental and computational studies are required to elucidate the precise mechanisms of free radical and nucleophilic substitution for Dibenzothiophene, 3,4,6,7-tetramethyl- and to generate the specific data needed for a thorough analysis.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific ¹H and ¹³C NMR data for Dibenzothiophene (B1670422), 3,4,6,7-tetramethyl- is available.

A hypothetical analysis would involve the identification and assignment of signals corresponding to the methyl and aromatic protons and carbons. The symmetry of the molecule would influence the number of unique signals observed.

Techniques such as COSY, HSQC, and HMBC would be theoretically employed to establish the connectivity between protons and carbons, confirming the substitution pattern of the methyl groups on the dibenzothiophene core.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

No specific IR or Raman spectral data for Dibenzothiophene, 3,4,6,7-tetramethyl- is available.

An experimental spectrum would be expected to show characteristic C-H stretching and bending vibrations for the aromatic and methyl groups, as well as skeletal vibrations of the dibenzothiophene ring system.

Mass Spectrometry for Molecular Formula Confirmation and Metabolite Profiling

No specific mass spectrometry data for Dibenzothiophene, 3,4,6,7-tetramethyl- is available.

Mass spectrometry would be used to determine the molecular weight and confirm the elemental composition. Analysis of the fragmentation pattern would provide structural information.

Electronic Spectroscopy (UV-Vis Absorption and Emission) for Electronic Transitions

No specific UV-Vis absorption or emission data for Dibenzothiophene, 3,4,6,7-tetramethyl- is available.

The UV-Vis spectrum would reveal information about the π-electron system and the electronic transitions within the molecule.

Time-Resolved Spectroscopic Techniques for Excited State Dynamics (e.g., Femtosecond Transient Absorption)

No specific time-resolved spectroscopic data for Dibenzothiophene, 3,4,6,7-tetramethyl- is available.

These advanced techniques would be used to study the dynamics of the molecule after photoexcitation, providing insights into processes such as intersystem crossing and internal conversion.

Solid-State Structural Analysis via X-ray Diffraction

A comprehensive search of scientific literature and crystallographic databases did not yield specific X-ray diffraction data for the compound 3,4,6,7-tetramethyl-dibenzothiophene. While the crystal structures of the parent compound, dibenzothiophene, and various other substituted derivatives have been determined, the specific structural parameters for the 3,4,6,7-tetramethyl derivative remain uncharacterized by single-crystal X-ray diffraction at this time.

For context, analysis of related compounds provides insight into the general structural features of the dibenzothiophene core. For instance, studies on 4,6-disubstituted dibenzothiophenes have been conducted. rsc.org The crystal structure of dibenzothiophene itself has also been a subject of investigation, often in co-crystals, which reveals details about its molecular packing and intermolecular interactions. researchgate.net Furthermore, the structural characterization of dibenzothiophene 5,5-dioxide has been achieved through X-ray powder diffraction. researchgate.net

However, without direct experimental data for 3,4,6,7-tetramethyl-dibenzothiophene, a detailed discussion of its unit cell parameters, space group, and precise molecular geometry in the solid state is not possible. The steric and electronic effects of the four methyl groups at the 3, 4, 6, and 7 positions would be expected to influence the crystal packing and intermolecular interactions in a manner distinct from other derivatives, but the specifics of these influences remain to be determined experimentally.

Further research, specifically the synthesis of suitable single crystals of 3,4,6,7-tetramethyl-dibenzothiophene and subsequent X-ray diffraction analysis, would be required to elucidate its definitive solid-state structure and provide the data for a detailed crystallographic discussion.

Lack of Specific Research Data on Dibenzothiophene, 3,4,6,7-tetramethyl-

Computational chemistry is a powerful tool for understanding the behavior of molecules at a subatomic level. mit.edu Methods like Density Functional Theory (DFT) are commonly used to investigate the geometric and electronic structures of organic molecules, including sulfur-containing aromatic hydrocarbons like dibenzothiophenes. acs.orgcuny.edu Such studies provide valuable insights into molecular properties, reactivity, and potential applications.

For various substituted dibenzothiophenes, researchers have successfully applied quantum chemical calculations to determine key parameters. These often include:

Molecular Geometry: Optimization of bond lengths and angles to find the most stable three-dimensional structure.

Electronic Structure: Analysis of the distribution of electrons within the molecule.

HOMO-LUMO Energy Gaps: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's electronic properties and reactivity. growingscience.comlongdom.org A smaller gap often suggests higher reactivity.

Photophysical Properties: Investigation of how the molecule interacts with light, including its absorption and emission characteristics. nih.govmdpi.com

Studies on methylated dibenzothiophenes, such as 4-methyldibenzothiophene (B47821) and 4,6-dimethyldibenzothiophene (B75733), have been conducted to understand their excited state dynamics. scispace.com Furthermore, DFT calculations have been employed to explore the impact of increasing the conjugation length on the electrochemical and electrochromic properties of polymers containing dibenzothiophene units. frontiersin.org These studies highlight the methodologies that would be applicable to "Dibenzothiophene, 3,4,6,7-tetramethyl-".

However, without specific research dedicated to the 3,4,6,7-tetramethyl- isomer, it is not possible to provide accurate, data-driven content for the detailed outline requested. Any attempt to extrapolate data from other derivatives would be speculative and would not meet the standard of scientific accuracy.

Therefore, the following sections of the requested article cannot be generated due to the absence of specific data for "Dibenzothiophene, 3,4,6,7-tetramethyl-":

Theoretical and Computational Chemistry Studies of Tetramethyl Dibenzothiophenes

Computational Modeling of Molecular Interactions

Future computational studies are needed to elucidate the specific electronic and photophysical properties of "Dibenzothiophene, 3,4,6,7-tetramethyl-". Such research would provide the necessary data to build a comprehensive understanding of this particular molecule.

Adsorption Mechanisms on Catalytic Surfaces (e.g., MoS₂ Nanoclusters)

The initial step in the heterogeneously catalyzed hydrodesulfurization (HDS) of dibenzothiophene (B1670422) and its alkylated derivatives is adsorption onto the catalyst surface, typically molybdenum disulfide (MoS₂) nanoclusters. Computational studies, primarily using Density Functional Theory (DFT), have revealed that the mechanism of adsorption is highly dependent on the molecular structure, particularly the presence and position of alkyl substituents.

The adsorption of dibenzothiophenes on MoS₂ primarily occurs through two main configurations:

Flat Adsorption (π-adsorption): The molecule adsorbs parallel to the catalyst surface, interacting through the π-electron system of its aromatic rings.

Perpendicular Adsorption (σ-adsorption): The molecule adsorbs in an upright orientation, with the sulfur atom interacting directly with a metal site (often a coordinatively unsaturated site or sulfur vacancy) on the catalyst surface.

For the parent dibenzothiophene (DBT), flat adsorption is generally more favorable energetically. However, direct desulfurization requires the sulfur atom to bond with a catalyst active site. The presence of methyl groups, especially at the 4- and 6-positions (adjacent to the sulfur atom), introduces significant steric hindrance. This hindrance makes the direct perpendicular adsorption of the sulfur atom onto the catalyst surface difficult. semanticscholar.org For instance, in 4,6-dimethyldibenzothiophene (B75733) (4,6-DMDBT), these methyl groups effectively shield the sulfur atom, impeding its interaction with the catalyst. semanticscholar.org

For 3,4,6,7-tetramethyl-dibenzothiophene, the presence of methyl groups at both the 4- and 6-positions dictates its adsorption behavior. Similar to 4,6-DMDBT, it will experience substantial steric hindrance around the sulfur atom. Consequently, direct adsorption via the sulfur atom is highly unfavorable. The molecule will preferentially adsorb in a flat or tilted orientation, facilitating interaction between its π-aromatic system and the MoS₂ surface. This mode of adsorption is a prerequisite for the hydrogenation (HYD) reaction pathway, where one of the benzene (B151609) rings is saturated before the C-S bond is broken.

Scanning tunneling microscopy (STM) studies on MoS₂ nanoclusters have shown that the specific active sites also play a crucial role. Sulfur vacancies at the corner sites of very small MoS₂ nanoclusters (below 1.5 nm) show a high affinity for DBT, whereas edge vacancies on larger clusters are less effective at direct binding. uu.nlresearchgate.netnih.gov While these studies did not specifically examine 3,4,6,7-tetramethyl-dibenzothiophene, the steric constraints of the molecule would likely prevent it from accessing even these highly active corner sites via its sulfur atom.

| Compound | Key Structural Feature | Predicted Dominant Adsorption Mode on MoS₂ |

| Dibenzothiophene (DBT) | No steric hindrance at S-atom | Flat (π-adsorption) and Perpendicular (σ-adsorption) are both possible. |

| 4,6-Dimethyldibenzothiophene (4,6-DMDBT) | Steric hindrance from methyl groups at C4 and C6 positions. semanticscholar.org | Flat (π-adsorption) is strongly favored. Perpendicular adsorption is hindered. |

| 3,4,6,7-tetramethyl-dibenzothiophene | Steric hindrance from methyl groups at C4 and C6; additional methyl groups at C3 and C7. | Flat (π-adsorption) is the most probable mode due to severe steric shielding of the sulfur atom. |

Analysis of Non-Covalent Interactions

The behavior of molecules in condensed phases and their interaction with surfaces are governed by a complex network of non-covalent interactions. Computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) reduced density gradient analysis are instrumental in identifying and characterizing these weak forces. nih.govchemrxiv.org These interactions, including hydrogen bonds, van der Waals forces, and π-stacking, are critical in determining the supramolecular assembly, crystal packing, and interaction of molecules like 3,4,6,7-tetramethyl-dibenzothiophene with their environment. nih.gov

For 3,4,6,7-tetramethyl-dibenzothiophene, the key non-covalent interactions predicted by theoretical models would include:

C-H···π Interactions: These occur between the hydrogen atoms of the methyl groups and the electron-rich π-system of the aromatic rings of neighboring molecules or the catalyst surface. These interactions are crucial for stabilizing the flat-adsorbed state on a surface like graphene or MoS₂.

π-π Stacking: The planar aromatic core of the dibenzothiophene moiety can stack with other aromatic systems. The methyl groups would influence the geometry of this stacking, likely leading to a slipped-parallel or T-shaped arrangement rather than a perfectly co-facial one.

QTAIM analysis can pinpoint the bond critical points (BCPs) associated with these weak interactions and quantify their strength based on the electron density at these points. nih.gov NCI plots can visually represent the regions of weak attraction and steric repulsion, providing a comprehensive picture of the interaction landscape around the molecule. These analyses are fundamental to understanding how 3,4,6,7-tetramethyl-dibenzothiophene orients itself when approaching a catalytic surface and how it packs in a solid state.

Reaction Pathway and Mechanism Elucidation through Computational Simulations

The hydrodesulfurization of dibenzothiophenes proceeds via two primary, competing reaction pathways, which have been extensively studied through computational simulations. nih.govresearchgate.net

Direct Desulfurization (DDS): In this pathway, the C-S bonds are cleaved directly without prior hydrogenation of the aromatic rings. This route requires the sulfur atom to adsorb directly onto a catalytic active site. The primary product of DBT desulfurization via this route is biphenyl (B1667301) (BP). nih.gov

Hydrogenation (HYD): This pathway involves the initial hydrogenation of one of the benzene rings of the dibenzothiophene molecule to form tetrahydrodibenzothiophene (B100517) (THDBT) or hexahydrodibenzothiophene (HHDBT). Following saturation of the ring, the C-S bonds are more easily broken. The final products can include cyclohexylbenzene (B7769038) (CHB) and bicyclohexyl. nih.govresearchgate.net

The preferred pathway is determined by the structure of the dibenzothiophene derivative. For unsubstituted DBT, the DDS route is generally faster on conventional CoMoS or NiMoS catalysts. researchgate.net However, for sterically hindered molecules like 4,6-DMDBT, the DDS pathway is significantly inhibited because the methyl groups block the sulfur atom from accessing the active sites. researchgate.net This steric hindrance raises the activation energy for the DDS route, making the HYD pathway the dominant mechanism for desulfurization. uu.nljbth.com.br

For 3,4,6,7-tetramethyl-dibenzothiophene , the presence of methyl groups at the 4- and 6-positions creates severe steric hindrance around the sulfur atom. Therefore, computational models predict that its HDS reaction will proceed almost exclusively through the HYD pathway . The molecule would first adsorb via its π-system, followed by hydrogenation of one of its aromatic rings, and subsequent C-S bond scission. The activation energy for the DDS route would be prohibitively high compared to the HYD route.

| Compound | Dominant HDS Pathway | Rationale | Activation Energy (C-S Cleavage) |

| Dibenzothiophene (DBT) | Direct Desulfurization (DDS) researchgate.netjbth.com.br | Unhindered sulfur atom allows for direct interaction with the catalyst. | ~1.0-1.1 eV (on Co-promoted MoS₂) uu.nl |

| 4,6-Dimethyldibenzothiophene (4,6-DMDBT) | Hydrogenation (HYD) researchgate.netjbth.com.br | Methyl groups at C4 and C6 sterically block the sulfur atom. | ~1.67 eV (on Co-promoted MoS₂) uu.nl |

| 3,4,6,7-tetramethyl-dibenzothiophene | Hydrogenation (HYD) (Predicted) | Severe steric hindrance from methyl groups at C4 and C6. | Predicted to be high, similar to or greater than 4,6-DMDBT. |

Structure-Reactivity Relationship Studies via Computational Methods

Computational studies are essential for establishing quantitative structure-activity relationships (QSAR) that correlate molecular properties with reaction rates. For the HDS of alkyldibenzothiophenes, reactivity is a complex function of both electronic effects and steric hindrance. semanticscholar.org

Theoretical calculations show that the reactivity of different isomers is not solely dependent on the level of steric hindrance. semanticscholar.org Electronic effects, such as the electron density on the sulfur atom, also play a significant role. Methyl groups are electron-donating and can increase the electron density on the sulfur atom, which may enhance its interaction with an electrophilic active site on the catalyst, but this effect is often overshadowed by steric factors. researchgate.net

Experimental and theoretical studies on a range of alkylated DBTs reveal a clear reactivity trend. In oxidative desulfurization, which is mechanistically related to the initial steps of HDS, the reactivity of various isomers was found to decrease in the following order:

| Compound | Relative Reactivity Order | Key Structural Factors |

| 4-Methyldibenzothiophene (B47821) (4-MDBT) | 1 (Most Reactive) | Only one hindering methyl group. researchgate.net |

| 2,4,6-Trimethyldibenzothiophene (2,4,6-TMDBT) | 2 | Hindrance at C4 and C6, but activating group at C2. researchgate.net |

| 3,4,6-Trimethyldibenzothiophene (3,4,6-TMDBT) | 2 | Hindrance at C4 and C6, but activating group at C3. researchgate.net |

| 1,4,6-Trimethyldibenzothiophene (1,4,6-TMDBT) | 3 | Hindrance at C4 and C6, with a less effective activating group at C1. researchgate.net |

| 4,6-Dimethyldibenzothiophene (4,6-DMDBT) | 3 | Strong steric hindrance from two methyl groups at C4 and C6. researchgate.net |

| 4-Ethyl,6-methyldibenzothiophene (4-E,6-MDBT) | 4 (Least Reactive) | Increased steric bulk from the ethyl group. researchgate.net |

Applications in Advanced Materials Science

Functionalized Dibenzothiophene (B1670422) Derivatives for Tailored Material Properties

While the functionalization of the dibenzothiophene core is a common strategy to tailor material properties, no research could be located that specifically describes the synthesis and properties of functionalized derivatives starting from or leading to 3,4,6,7-tetramethyl-dibenzothiophene for materials science applications.

Structure-Property Relationships in the Context of Material Performance

A detailed analysis of the structure-property relationships for 3,4,6,7-tetramethyl-dibenzothiophene is not possible, as no studies have been published that correlate its specific tetramethyl substitution pattern with performance metrics in any material context (e.g., thermal stability, photophysical properties, or device performance).

Photocatalytic Applications in Conjugated Microporous Polymers

There are no published findings on the use of 3,4,6,7-tetramethyl-dibenzothiophene as a building block for creating conjugated microporous polymers (CMPs) for photocatalytic applications, such as hydrogen evolution or CO2 reduction.

Environmental Significance and Biogeochemical Transformations

Occurrence and Environmental Fate as Alkylated Polycyclic Aromatic Sulfur Heterocycles (PASHs)

The environmental journey of Dibenzothiophene (B1670422), 3,4,6,7-tetramethyl- is intrinsically linked to the extraction, processing, and combustion of fossil fuels. As a highly alkylated PASH, its behavior in the environment is governed by its physicochemical properties, which include low aqueous solubility and high hydrophobicity.

Dibenzothiophene, 3,4,6,7-tetramethyl- and other alkylated dibenzothiophenes (ADBTs) are naturally occurring components of crude oil, coal, and other fossil fuels. Their presence is a result of the geological processes that form these resources from ancient organic matter. During the refining of crude oil, these sulfur-containing compounds tend to concentrate in heavier fractions such as diesel and fuel oil. The alkylation pattern, including the number and position of methyl groups, can vary, with highly substituted isomers like 3,4,6,7-tetramethyl-dibenzothiophene being more resistant to conventional hydrodesulfurization (HDS) processes used in refineries. This resistance is often attributed to steric hindrance around the sulfur atom, making it difficult for catalysts to access and cleave the carbon-sulfur bonds.

Incomplete combustion of fossil fuels in engines, power plants, and industrial furnaces can lead to the release of PASHs, including tetramethylated dibenzothiophenes, into the atmosphere. These compounds can be associated with particulate matter, such as soot and fly ash, and contribute to air pollution.

Once released into the environment, Dibenzothiophene, 3,4,6,7-tetramethyl- exhibits significant persistence. Its low water solubility and high octanol-water partition coefficient (log Kow) cause it to adsorb strongly to soil, sediments, and particulate matter in aquatic systems. This sequestration in solid matrices reduces its bioavailability for microbial degradation and can lead to its long-term persistence in contaminated environments.

The degradation of Dibenzothiophene, 3,4,6,7-tetramethyl- in the environment can occur through both abiotic and biotic processes.

Abiotic Degradation:

Photodegradation: In the presence of sunlight, particularly UV radiation, PASHs can undergo photo-oxidation. nih.gov This process can lead to the formation of a variety of transformation products, including sulfoxides and sulfones, as well as ring-cleavage products like sulfonic acids, and various aliphatic and aromatic acids and alcohols. nih.gov The rate and extent of photodegradation are influenced by factors such as light intensity, the presence of photosensitizing agents, and the environmental matrix. For instance, photodegradation is generally more rapid on surfaces exposed to direct sunlight compared to compounds buried in soil or sediment. nih.gov

Chemical Oxidation: In some engineered systems, chemical oxidants can be used to degrade these compounds.

Biotic Degradation:

Aerobic Degradation: Under aerobic conditions, microbial degradation is a key process for the removal of PASHs. However, the high degree of methylation in Dibenzothiophene, 3,4,6,7-tetramethyl- presents a significant challenge to microbial enzymes, often resulting in slower degradation rates compared to the parent compound, dibenzothiophene (DBT).

Anaerobic Degradation: In anoxic environments like deep sediments and some groundwater, anaerobic degradation of PASHs can occur, though it is generally a much slower process than aerobic degradation. nih.gov The initial activation of the aromatic ring under anaerobic conditions is a major energetic barrier for microorganisms. nih.gov

The persistence of highly alkylated PASHs in various environmental compartments is a concern due to their potential for long-term contamination and bioaccumulation in food webs.

Microbial Biodegradation and Bioremediation Strategies

The microbial breakdown of dibenzothiophene and its alkylated derivatives is a key area of research for the bioremediation of contaminated sites and for the biodesulfurization of fossil fuels.

Microorganisms have evolved several pathways to degrade dibenzothiophenes. The most well-studied of these are the 4S pathway and the Kodama pathway.

The 4S Pathway: This is a sulfur-specific pathway that removes the sulfur atom from the DBT molecule without degrading the carbon skeleton. nih.gov This pathway is of particular interest for biodesulfurization applications as it preserves the calorific value of the fuel. The 4S pathway involves a series of enzymatic steps:

Sulfoxidation: The enzyme dibenzothiophene monooxygenase (DszC) sequentially oxidizes the sulfur atom to form dibenzothiophene-5-oxide (DBTO) and then dibenzothiophene-5,5-dioxide (DBTO2). nih.gov

C-S Bond Cleavage: The enzyme dibenzothiophene-5,5-dioxide monooxygenase (DszA) cleaves a carbon-sulfur bond in DBTO2 to form 2-(2'-hydroxyphenyl)benzenesulfinate (HPBS). nih.gov

Desulfination: The enzyme 2-(2'-hydroxyphenyl)benzenesulfinate desulfinase (DszB) removes the sulfite (B76179) group from HPBS to yield 2-hydroxybiphenyl (2-HBP) and sulfite. nih.gov The 4S pathway is known to be active against a range of alkylated DBTs, although the efficiency can be reduced by steric hindrance from alkyl groups in positions flanking the sulfur atom.

The Kodama Pathway: In contrast to the 4S pathway, the Kodama pathway is a destructive pathway that involves the cleavage of one of the benzene (B151609) rings of the DBT molecule. nih.gov This pathway is initiated by a dioxygenase enzyme that hydroxylates the aromatic ring, leading to the formation of colored intermediates such as 3-hydroxy-2-formylbenzothiophene. nih.govresearchgate.net While this pathway leads to the degradation of the PASH, it is less desirable for biodesulfurization as it also degrades the hydrocarbon structure.

Angular Dioxygenation: This is another initial step in the degradation of some polycyclic aromatic compounds. It involves the enzymatic insertion of two hydroxyl groups at an angular position of the molecule. For a compound like Dibenzothiophene, 3,4,6,7-tetramethyl-, this would involve an attack on the carbon atoms at the junction of the benzene and thiophene (B33073) rings. This initial attack can lead to ring cleavage and further degradation. Some Sphingomonas species are known to catalyze angular dioxygenation on heterocyclic compounds. nih.gov

The prevalence of each pathway can depend on the microbial species and the environmental conditions.

A diverse range of bacteria have been identified with the ability to degrade dibenzothiophene and its alkylated derivatives. Among the most studied are species from the genera Pseudomonas, Arthrobacter, and Rhodococcus.

Rhodococcus : Species such as Rhodococcus erythropolis are well-known for their potent 4S pathway and are considered model organisms for biodesulfurization research. nih.govnih.gov They have been shown to degrade a variety of alkylated DBTs. nih.gov

Pseudomonas : Various Pseudomonas species have been isolated that can degrade DBT through different pathways. iaea.orgnih.gov Some strains utilize the 4S pathway, while others employ the Kodama pathway or other ring-cleavage mechanisms. nih.govnih.gov

Arthrobacter : Strains of Arthrobacter have also been shown to be capable of degrading DBT and other aromatic compounds. mdpi.comnih.gov

The efficiency of these strains in degrading highly substituted PASHs like Dibenzothiophene, 3,4,6,7-tetramethyl- is generally lower than for the parent compound due to the steric hindrance caused by the multiple methyl groups.

The analysis of metabolic intermediates and end products is crucial for elucidating the degradation pathways and assessing the effectiveness of bioremediation.

4S Pathway Intermediates and Products: For the 4S pathway, the key intermediates are the sulfoxide (B87167) (DBTO) and sulfone (DBTO2) derivatives of the parent compound, followed by 2-(2'-hydroxyphenyl)benzenesulfinate (HPBS). The final organic product is the corresponding alkylated 2-hydroxybiphenyl (HBP), while the sulfur is released as sulfite, which is then oxidized to sulfate. For Dibenzothiophene, 3,4,6,7-tetramethyl-, the expected end product of the 4S pathway would be a tetramethyl-substituted 2-hydroxybiphenyl.

Kodama Pathway Intermediates and Products: The Kodama pathway leads to the formation of hydroxylated and ring-opened products. For DBT, a common intermediate is 3-hydroxy-2-formylbenzothiophene. researchgate.net Further degradation can lead to compounds like 2-mercaptobenzoic acid. researchgate.net For a tetramethylated DBT, analogous hydroxylated and carboxylated benzothiophene (B83047) derivatives would be expected.

Interactive Data Table: Microbial Degradation of Dibenzothiophenes

| Microbial Genus | Degradation Pathway(s) | Key Enzymes | Typical End Products (from DBT) | Known to Degrade Alkylated DBTs |

| Rhodococcus | 4S Pathway | DszA, DszB, DszC | 2-Hydroxybiphenyl, Sulfate | Yes |

| Pseudomonas | 4S Pathway, Kodama Pathway, Angular Dioxygenation | Dioxygenases, Hydrolases | 2-Hydroxybiphenyl, 3-hydroxy-2-formylbenzothiophene, Ring-cleavage products | Yes |

| Arthrobacter | Dioxygenation and ring cleavage pathways | Dioxygenases | Benzo[b]thiophene-2,3-dicarboxylic acid, Hydroxyl-benzo[b]thiophene carboxylic acid | Yes |

Advanced Desulfurization Technologies for Fuel Upgrading

Given the recalcitrant nature of 3,4,6,7-tetramethyl-dibenzothiophene to conventional HDS, several advanced desulfurization technologies are being explored.

Photocatalytic oxidative desulfurization (PODS) is an emerging technology that utilizes semiconductor photocatalysts and an oxidizing agent to convert organosulfur compounds into their corresponding sulfoxides and sulfones under mild conditions. nih.govrsc.orgrsc.org These oxidized products can then be easily removed by extraction.

While specific studies on 3,4,6,7-tetramethyl-dibenzothiophene are scarce, research on DBT and its dimethyl derivatives demonstrates the potential of this technology. nih.gov The process typically involves a photocatalyst, such as titanium dioxide (TiO2) or zinc oxide (ZnO), which upon irradiation with light of appropriate wavelength, generates highly reactive oxygen species (ROS) like hydroxyl radicals (•OH) and superoxide (B77818) radicals (O2•−). nih.govrsc.orgrsc.org These ROS attack the electron-rich sulfur atom in the dibenzothiophene molecule, leading to its oxidation.

The efficiency of PODS for 3,4,6,7-tetramethyl-dibenzothiophene would likely be influenced by the steric hindrance around the sulfur atom, which could affect the accessibility of the ROS. However, the strong oxidizing power of the generated radicals suggests that this method could be effective for the degradation of such recalcitrant compounds.

Table 2: Examples of Photocatalytic Systems for Desulfurization of Dibenzothiophene Analogs

| Photocatalyst | Light Source | Oxidant | Target Compound | Removal Efficiency | Reference |

| ZnO–CuInS₂–ZnS/CQD | Visible Light | H₂O₂ | DBT | 98.32% | nih.govrsc.org |

| Mixed-phase Fe₂O₃ | Simulated Sunlight | O₂ | DBT | 92.3% | rsc.orgresearchgate.net |

Adsorptive desulfurization (ADS) involves the selective removal of organosulfur compounds from fuel using solid adsorbents. mdpi.com This technology operates under mild conditions and does not require hydrogen, making it an attractive alternative to HDS.

Various materials have been investigated as adsorbents for dibenzothiophenes, including:

Metal-Organic Frameworks (MOFs): These materials possess high surface areas, tunable pore sizes, and open metal sites that can interact with the sulfur atom of dibenzothiophenes through various mechanisms, including π-complexation and acid-base interactions. mdpi.com

Activated Carbons: The porous structure and surface chemistry of activated carbons can be tailored to enhance the adsorption of organosulfur compounds.

Zeolites: The well-defined pore structures of zeolites allow for shape-selective adsorption of sulfur compounds.

For 3,4,6,7-tetramethyl-dibenzothiophene, the increased electron density on the aromatic rings due to the four methyl groups could enhance π-complexation with suitable adsorbents. However, the steric bulk of the molecule might limit its access to the pores of some adsorbents. Therefore, adsorbents with appropriate pore sizes and surface functionalities are required for the effective removal of this compound.

Extractive desulfurization (EDS) is a liquid-liquid extraction process that utilizes a solvent to selectively remove sulfur compounds from fuel. nih.govrsc.orgresearchgate.net The efficiency of EDS depends on the distribution coefficient of the sulfur compound between the fuel phase and the extraction solvent.

Ionic liquids (ILs) and deep eutectic solvents (DESs) have emerged as promising solvents for EDS due to their negligible vapor pressure, high thermal stability, and tunable properties. nih.gov The extraction mechanism can involve various interactions, such as hydrogen bonding, π-π interactions, and van der Waals forces between the solvent and the sulfur compound.

Studies on the extractive removal of DBT and its alkylated derivatives have shown high efficiency. rsc.orgresearchgate.net For 3,4,6,7-tetramethyl-dibenzothiophene, the increased hydrophobicity and steric hindrance may pose challenges for extraction. However, the design of task-specific ionic liquids with functionalities tailored to interact strongly with the electron-rich aromatic system of this molecule could lead to effective removal.

Future Research Directions and Emerging Paradigms

Development of Green and Sustainable Synthetic Methodologies

The traditional synthesis of alkylated dibenzothiophenes often involves multi-step processes with harsh conditions and the use of stoichiometric, non-recyclable reagents. A significant future direction is the development of green and sustainable synthetic routes to 3,4,6,7-tetramethyl-dibenzothiophene and its isomers. Research in this area would focus on:

Catalytic C-H Activation/Annulation: Investigating transition-metal-catalyzed (e.g., Palladium, Rhodium, Copper) reactions that can directly construct the dibenzothiophene (B1670422) core from simpler, readily available precursors. This approach minimizes pre-functionalization steps, reducing waste and improving atom economy.

Photocatalysis and Flow Chemistry: Exploring the use of light-driven reactions and continuous flow systems to synthesize the target molecule. These technologies can offer milder reaction conditions, enhanced safety, improved scalability, and reduced energy consumption compared to conventional batch processes.

Bio-inspired Synthesis: Drawing inspiration from biosynthetic pathways of sulfur-containing natural products to devise novel, environmentally benign synthetic strategies.

A comparative overview of potential green synthetic metrics is presented below.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Catalytic C-H Annulation | High atom economy, reduced waste, fewer synthetic steps. | Catalyst cost and stability, regioselectivity control. |

| Photocatalysis in Flow | Mild conditions, enhanced safety, scalability, energy efficiency. | Development of efficient photocatalysts, reactor design. |

| Bio-inspired Routes | Use of renewable feedstocks, biodegradable catalysts. | Mimicking complex enzymatic cascades, low yields. |

Exploration of Novel Spectroscopic Probes for In Situ Characterization

Understanding the behavior of 3,4,6,7-tetramethyl-dibenzothiophene in complex environments, such as during catalytic upgrading of crude oil or within an organic electronic device, requires advanced characterization techniques. Future research should focus on developing novel spectroscopic probes for real-time, in situ analysis. This includes:

Surface-Enhanced Raman Spectroscopy (SERS): Developing SERS-active substrates that can selectively adsorb and enhance the Raman signal of 3,4,6,7-tetramethyl-dibenzothiophene, allowing for its detection at ultra-low concentrations and providing structural information at catalyst surfaces.

Sum-Frequency Generation (SFG) Spectroscopy: Applying this interface-sensitive technique to study the orientation and conformation of the molecule at liquid-solid or liquid-air interfaces, which is crucial for understanding its role in interfacial phenomena like corrosion or lubrication.

Time-Resolved Spectroscopy: Utilizing pump-probe techniques to investigate the excited-state dynamics of the molecule, which is fundamental for assessing its potential in optoelectronic applications such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Integration of Multiscale Computational Approaches for Complex Systems

Computational chemistry offers a powerful lens for predicting the properties and behavior of 3,4,6,7-tetramethyl-dibenzothiophene. Integrating multiscale modeling approaches is a key future direction to bridge the gap between molecular-level understanding and macroscopic system performance.

Quantum Mechanics (QM): Employing Density Functional Theory (DFT) to accurately calculate electronic properties, reaction mechanisms (e.g., adsorption and dissociation on catalyst surfaces), and spectroscopic signatures (e.g., NMR, UV-Vis spectra).

Molecular Dynamics (MD): Using classical force fields, parameterized with QM data, to simulate the behavior of large ensembles of molecules over time. This can reveal insights into physical properties like viscosity, diffusion in heavy oils, and self-assembly behavior.

QM/MM (Quantum Mechanics/Molecular Mechanics): Combining the accuracy of QM for a reactive center with the efficiency of MM for the surrounding environment. This is ideal for studying catalytic reactions or the behavior of the molecule in a complex matrix like asphaltene aggregates.

| Modeling Technique | Scale | Key Insights for 3,4,6,7-tetramethyl-dibenzothiophene |

| Quantum Mechanics (DFT) | Angstroms (Å) | Electronic structure, reaction pathways, bond energies, spectroscopic data. |

| Molecular Dynamics (MD) | Nanometers (nm) | Aggregation behavior, transport properties (diffusion), phase behavior. |

| QM/MM | Å to nm | Catalytic reaction mechanisms in a realistic environment, solvent effects. |

Tailoring of 3,4,6,7-Tetramethyl-Dibenzothiophene Derivatives for Targeted Advanced Material Performance

The rigid, electron-rich dibenzothiophene core of 3,4,6,7-tetramethyl-dibenzothiophene makes it an attractive scaffold for the design of novel organic functional materials. Future research will involve the chemical modification of this core structure to tailor its properties for specific applications.

Organic Electronics: Introducing functional groups (e.g., amines, boronic esters, halogens) to the dibenzothiophene backbone to tune its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This would allow for the creation of new semiconductors for transistors, emitters for OLEDs, or donor materials for solar cells. Research suggests that the sulfur atom in the dibenzothiophene core can facilitate intermolecular interactions, which is beneficial for charge transport.

Chemosensors: Synthesizing derivatives that can selectively bind to specific analytes (e.g., metal ions, nitroaromatic explosives) and produce a detectable optical or electronic response. The inherent fluorescence of the dibenzothiophene unit could be modulated upon binding, forming the basis of a turn-on or turn-off sensor.

High-Performance Polymers: Incorporating the rigid 3,4,6,7-tetramethyl-dibenzothiophene unit into polymer backbones to create materials with enhanced thermal stability, chemical resistance, and specific optoelectronic properties.

Comprehensive Understanding of Environmental Transformation Networks and Remediation Potential

Given that alkylated dibenzothiophenes are persistent environmental contaminants associated with petroleum spills, a crucial area of future research is to fully map their environmental fate and develop effective remediation strategies.

Biodegradation Pathways: While the biodegradation of dibenzothiophene is known, the pathways for highly alkylated, sterically hindered isomers like 3,4,6,7-tetramethyl-dibenzothiophene are not well understood. Future studies should use advanced analytical techniques like high-resolution mass spectrometry and isotopic labeling to identify the specific microorganisms and enzymatic pathways responsible for its degradation.

Photodegradation and Abiotic Transformation: Investigating how sunlight and reactive oxygen species in water and soil contribute to the transformation of the molecule. Identifying the resulting photoproducts is essential for a complete environmental risk assessment.

Advanced Oxidation Processes (AOPs): Evaluating the effectiveness of AOPs, such as ozonation, Fenton/photo-Fenton reactions, and photocatalysis with materials like TiO₂, for the complete mineralization of 3,4,6,7-tetramethyl-dibenzothiophene in contaminated water and soil. Research on the oxidation of dibenzothiophene itself indicates that the sulfur atom is the initial site of attack, leading to the formation of sulfoxides and sulfones. Understanding how the methyl groups influence this reactivity is a key research question.

Q & A

Q. What are efficient synthetic methodologies for 3,4,6,7-tetramethyldibenzothiophene derivatives?

Methodological Answer: A one-pot three-component synthesis using dimedone, substituted benzaldehyde, and aniline with an In₂O₃-SiO₂ heterogeneous catalyst under reflux in ethanol is highly effective. This method achieves yields >85% with short reaction times (~2 hours) and mild conditions. The catalyst’s weak acidic sites (0.02957 mmol/g NH₃ desorption at 190.38°C) promote cyclocondensation without side reactions .

Key Experimental Parameters:

| Component | Conditions | Catalyst Loading | Yield (%) |

|---|---|---|---|

| Dimedone | Ethanol solvent, reflux | 20 mg | 85–92 |

| Benzaldehyde | 80°C, 2 hours | ||

| Aniline | In₂O₃-SiO₂ (1:1 molar ratio) |

Alternative Route: McMurry reaction for dibenzothiophene frameworks, validated by SHELX-refined crystal structures .

Q. Which characterization techniques are critical for analyzing 3,4,6,7-tetramethyldibenzothiophene and its catalysts?

Methodological Answer:

-

Catalyst Characterization:

-

Product Analysis:

Q. How can computational methods predict the electronic and structural properties of 3,4,6,7-tetramethyldibenzothiophene?

Methodological Answer: Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and MP2/6-311G** basis sets accurately calculate bond distances, entropy (S°), and heat capacity (Cₚ°). For example:

- C–S Bond Length: 1.74 Å (DFT) vs. 1.72 Å (experimental) .

- Thermodynamics: Cₚ° increases with aromaticity: thiophene < benzothiophene < dibenzothiophene .

Advanced Research Questions

Q. What mechanistic insights explain the adsorption of dibenzothiophenes on functionalized surfaces?

Methodological Answer: DFT simulations reveal phenolic hydroxyl groups on activated carbon form hydrogen bonds with sulfur in dibenzothiophene (binding energy: ~2.3 kcal/mol). This interaction enhances adsorption capacity by 30% compared to non-functionalized carbon .

Experimental Validation:

Q. How can photocatalytic desulfurization be optimized using Zn-MOFs?

Methodological Answer: Zn(BDC)-NH₂ MOFs, designed with amine groups, enhance π-π interactions with dibenzothiophene. Box-Behnken RSM optimization identifies:

- Critical Factors: Catalyst loading (15 mg), UV exposure (60 min), and DBT concentration (200 ppm).

- Efficiency: 98% sulfur removal under optimal conditions .

RSM Model Parameters:

| Factor | Optimal Value | Contribution (%) |

|---|---|---|

| Catalyst Loading | 15 mg | 45 |

| UV Exposure Time | 60 min | 35 |

| DBT Concentration | 200 ppm | 20 |

Q. What strategies improve biodegradation efficiency of dibenzothiophene in environmental systems?

Methodological Answer: Trichosporon sp. degrades dibenzothiophene via 4S pathway, producing 2-hydroxybiphenyl. Plackett-Burman design and response surface methodology (RSM) optimize:

- Key Parameters: Agitation (175 rpm), temperature (30°C), DBT concentration (0.1 mmol/L).

- Efficiency: 59.83% degradation (14 days) without glucose, which reduces efficiency by 23% .

Degradation Pathway:

DBT → DBT sulfone → 2-hydroxybiphenyl + SO₄²⁻ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.